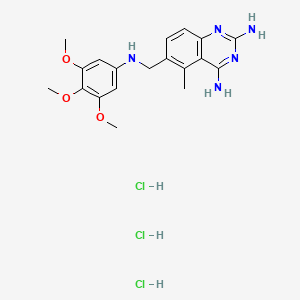

Coblopasvir

货号:

B606754

CAS 编号:

1312608-46-0

分子量:

782.9 g/mol

InChI 键:

JBYJTCVXUMWTJJ-YRCZKMHPSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- It functions by specifically targeting the nonstructural protein NS5A, effectively inhibiting the replication of hepatitis C virus (HCV).

- As a pan-genotypic inhibitor, it is effective against various HCV genotypes .

Coblopasvir: (also known by its research code KW-136 and trade name ) is an NS5A inhibitor.

准备方法

化学反应分析

- 寇布帕韦的化学反应主要涉及抑制 NS5A 蛋白,从而破坏 HCV 的复制和组装。

- 该化合物不进行典型的化学反应,如氧化、还原或取代,因为它主要作为抗病毒剂。

科学研究应用

- 寇布帕韦在丙型肝炎治疗领域具有重大意义。

- 它与另一种药物 索非布韦 联用,用于治疗成人慢性 HCV 感染(基因型 1、2、3 和 6),无论是否有代偿性肝硬化。

- 这种联合疗法被称为“凯诺方案”,已显示出在不同基因型中具有高持续病毒学应答率 .

- 研究人员已公布数据支持其在代偿性肝纤维化患者和先前接受过干扰素治疗的患者中的疗效 .

作用机制

- 寇布帕韦的作用机制涉及与 NS5A 蛋白结合,阻止其在 HCV 复制中的功能。

- 通过破坏病毒复制,它降低病毒载量,并有助于整体抗病毒效果。

相似化合物的比较

- 寇布帕韦属于 NS5A 抑制剂类,类似于其他药物,如 达拉他韦 (以 Daklinza 销售)。

- 与其他一些 HCV 药物不同,寇布帕韦已证明对基因型 3 具有疗效,而基因型 3 以前一直难以治疗 .

属性

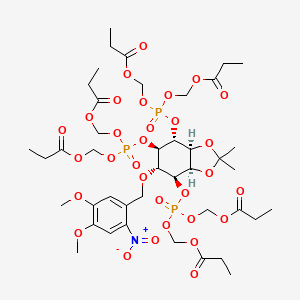

IUPAC Name |

methyl N-[(2S)-1-[(2S)-2-[5-[4-[7-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N8O8/c1-22(2)32(46-40(52)54-5)38(50)48-17-7-9-30(48)36-42-19-28(44-36)25-13-11-24(12-14-25)26-15-16-27(35-34(26)56-21-57-35)29-20-43-37(45-29)31-10-8-18-49(31)39(51)33(23(3)4)47-41(53)55-6/h11-16,19-20,22-23,30-33H,7-10,17-18,21H2,1-6H3,(H,42,44)(H,43,45)(H,46,52)(H,47,53)/t30-,31-,32-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYJTCVXUMWTJJ-YRCZKMHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)OCO5)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=C5C(=C(C=C4)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)OCO5)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N8O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312608-46-0 |

Source

|

| Record name | Coblopasvir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312608460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coblopasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15315 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | COBLOPASVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67XWL3R65W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

Disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate

Cat. No.: B606671

CAS No.: 3564-27-0

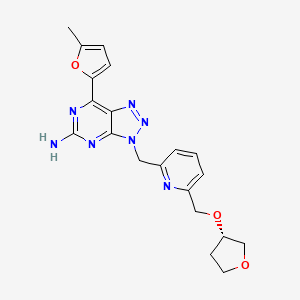

19,22-dioxadecacyclo[23.11.1.14,8.02,23.03,18.05,36.010...

Cat. No.: B606672

CAS No.: 6424-76-6

Trimetrexate trihydrochloride

Cat. No.: B606673

CAS No.: 1658520-97-8

CI 951

Cat. No.: B606674

CAS No.: 126661-07-2

![19,22-dioxadecacyclo[23.11.1.14,8.02,23.03,18.05,36.010,15.026,31.033,37.016,38]octatriaconta-1(36),2(23),3(18),4,6,8(38),10,12,14,16,24,26,28,30,33(37),34-hexadecaene-9,32-dione](/img/structure/B606672.png)